molecular formula C6H13NO B13504198 (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine

(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine

Cat. No.: B13504198
M. Wt: 115.17 g/mol
InChI Key: GUISHBOZPLPCMJ-PHDIDXHHSA-N
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Description

(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring structure It is characterized by the presence of a methoxy group and a methylamine group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable cyclobutane derivative with methoxy and methylamine groups can be carried out using catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine include other chiral amines and cyclobutane derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of a methoxy group and a methylamine group on a cyclobutane ring, which imparts unique chemical and biological properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

GUISHBOZPLPCMJ-PHDIDXHHSA-N

Isomeric SMILES

CN[C@@H]1CC[C@H]1OC

Canonical SMILES

CNC1CCC1OC

Origin of Product

United States

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